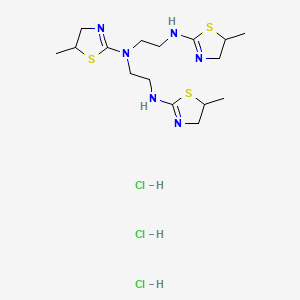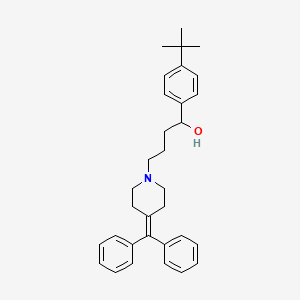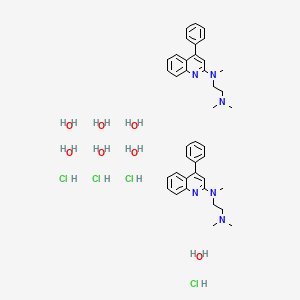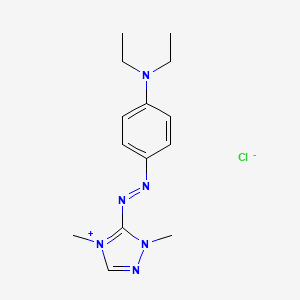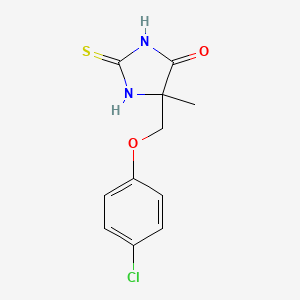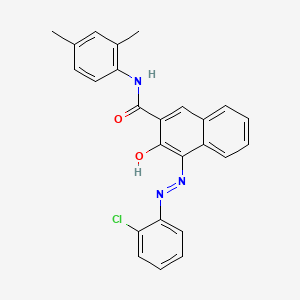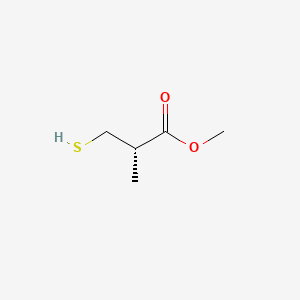
Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C16H24N2O4·HCl It is known for its unique structure, which includes a carbamic acid ester linked to a morpholine ring through an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 3-propoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
化学反応の分析
Types of Reactions
Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (3-ethoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
Uniqueness
Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to its specific propoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
112922-90-4 |
|---|---|
分子式 |
C16H25ClN2O4 |
分子量 |
344.8 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl N-(3-propoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-2-9-21-15-5-3-4-14(13-15)17-16(19)22-12-8-18-6-10-20-11-7-18;/h3-5,13H,2,6-12H2,1H3,(H,17,19);1H |
InChIキー |
ACKWELSEMDLPKL-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




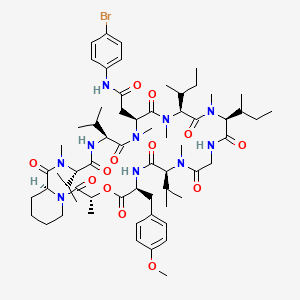
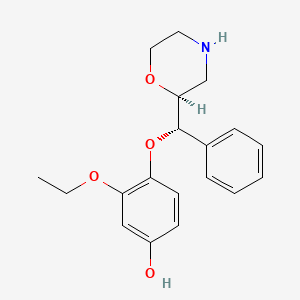
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
